[(4-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate
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Overview
Description
[(4-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a synthetic organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate typically involves a multi-step process:
Formation of the 4-Methoxyphenyl Isocyanate: This can be achieved by reacting 4-methoxyaniline with phosgene under controlled conditions.
Carbamoylation Reaction: The 4-methoxyphenyl isocyanate is then reacted with a suitable methylating agent to form the [(4-Methoxyphenyl)carbamoyl]methyl intermediate.
Coupling with 6-Chloropyridine-3-carboxylic Acid: The final step involves coupling the intermediate with 6-chloropyridine-3-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[(4-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution can be carried out using reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
[(4-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of [(4-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
[(4-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can be compared with other similar compounds, such as:
[(4-Methoxyphenyl)carbamoyl]methyl 6-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
[(4-Methoxyphenyl)carbamoyl]methyl 6-fluoropyridine-3-carboxylate: The presence of a fluorine atom can significantly alter the compound’s electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(4-methoxyanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-21-12-5-3-11(4-6-12)18-14(19)9-22-15(20)10-2-7-13(16)17-8-10/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJCSCDJODUJQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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